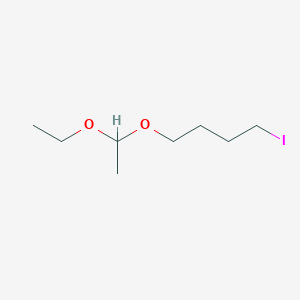
3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” is an organic compound that belongs to the class of brominated alcohols This compound features a complex structure with multiple functional groups, including a bromine atom, a hydroxyl group, and a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” can be achieved through multi-step organic reactions. A possible synthetic route might involve:
Formation of the cyclohexene ring: Starting with a suitable precursor, such as a cyclohexanone derivative, the cyclohexene ring can be formed through an aldol condensation reaction.
Introduction of the bromine atom: Bromination of the intermediate compound can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the hydroxyl group: The hydroxyl group can be introduced through hydroboration-oxidation or other suitable methods.
Formation of the pentenyl chain: The pentenyl chain can be constructed through a series of carbon-carbon bond-forming reactions, such as Wittig or Grignard reactions.
Industrial Production Methods
Industrial production of such complex organic compounds typically involves optimized reaction conditions, including temperature control, catalysts, and purification steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
“3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can yield a new functionalized compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, brominated alcohols are often studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom and hydroxyl group can enhance the compound’s reactivity and interaction with biological targets.
Industry
In industry, such compounds can be used as intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Their unique chemical properties make them suitable for various applications, including as solvents, catalysts, and reagents.
Mécanisme D'action
The mechanism of action of “3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine atom and hydroxyl group can influence the compound’s reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Penten-2-ol, 1-chloro-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-
- 3-Penten-2-ol, 1-iodo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-
- 3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-ethyl-
Uniqueness
The uniqueness of “3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” lies in its specific combination of functional groups and structural features. The presence of the bromine atom, hydroxyl group, and cyclohexene ring provides a unique set of chemical properties that can be exploited in various applications.
Propriétés
| 77249-84-4 | |
Formule moléculaire |
C15H23BrO |
Poids moléculaire |
299.25 g/mol |
Nom IUPAC |
(E)-1-bromo-5-(2,2-dimethyl-6-methylidenecyclohex-3-en-1-yl)-3-methylpent-3-en-2-ol |
InChI |
InChI=1S/C15H23BrO/c1-11-6-5-9-15(3,4)13(11)8-7-12(2)14(17)10-16/h5,7,9,13-14,17H,1,6,8,10H2,2-4H3/b12-7+ |
Clé InChI |
PSLQVGUCVAPCDK-KPKJPENVSA-N |
SMILES isomérique |
C/C(=C\CC1C(=C)CC=CC1(C)C)/C(CBr)O |
SMILES canonique |
CC(=CCC1C(=C)CC=CC1(C)C)C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
